molecular formula C16H22N2O4S B258480 N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide

N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide

Cat. No. B258480
M. Wt: 338.4 g/mol
InChI Key: PWPJQHIJLAWVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide, also known as PSF-3, is a synthetic compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide involves the inhibition of enzymes by binding to their active sites. It has been found to exhibit non-competitive inhibition of carbonic anhydrases and mixed-type inhibition of metalloproteinases. N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide has also been shown to induce apoptosis in cancer cells by inhibiting the activity of matrix metalloproteinases.
Biochemical and Physiological Effects:
N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis in these cells. N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide has also been found to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in research. N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide has also been found to exhibit high selectivity and potency against several enzymes, making it a valuable tool for investigating their role in biological processes.
However, there are also some limitations associated with the use of N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide in lab experiments. It has been found to exhibit some toxicity towards normal cells, which may limit its use in certain experiments. N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide also has limited solubility in aqueous solutions, which may affect its bioavailability in certain assays.

Future Directions

There are several future directions for research involving N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide. One potential direction is to investigate its potential as a therapeutic agent for cancer and other diseases. N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide may also be further studied as a tool for investigating the role of sulfonamide compounds in biological processes. Additionally, the development of more potent and selective N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide analogs may be explored.

Synthesis Methods

The synthesis of N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide involves the reaction of 4-(piperidinosulfonyl)aniline with tetrahydro-2-furan carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out under anhydrous conditions and the resulting product is purified by column chromatography.

Scientific Research Applications

N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide has been extensively used in scientific research as a tool to investigate various biological processes. It has been found to exhibit potent inhibitory effects on several enzymes such as carbonic anhydrases, metalloproteinases, and matrix metalloproteinases. N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide has also been used to study the role of sulfonamide compounds in cancer therapy, as well as their potential as antibacterial agents.

properties

Product Name

N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide

Molecular Formula

C16H22N2O4S

Molecular Weight

338.4 g/mol

IUPAC Name

N-(4-piperidin-1-ylsulfonylphenyl)oxolane-2-carboxamide

InChI

InChI=1S/C16H22N2O4S/c19-16(15-5-4-12-22-15)17-13-6-8-14(9-7-13)23(20,21)18-10-2-1-3-11-18/h6-9,15H,1-5,10-12H2,(H,17,19)

InChI Key

PWPJQHIJLAWVBT-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3

solubility

39.9 [ug/mL]

Origin of Product

United States

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